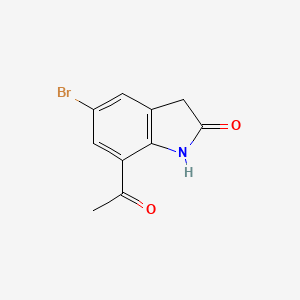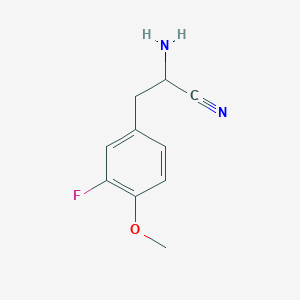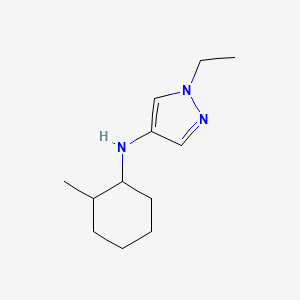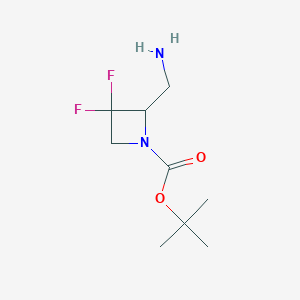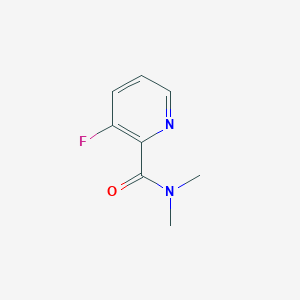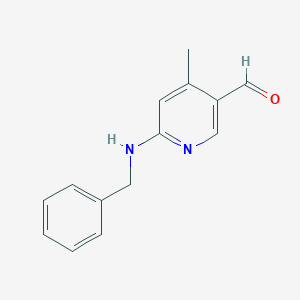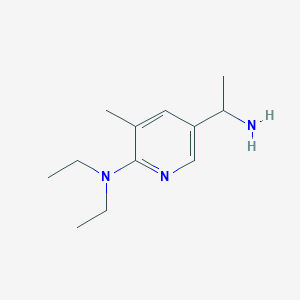
5-(1-Aminoethyl)-N,N-diethyl-3-methylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminoethyl)-N,N-diethyl-3-methylpyridin-2-amine is a complex organic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-N,N-diethyl-3-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-N,N-diethyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted pyridine derivatives .
Scientific Research Applications
5-(1-Aminoethyl)-N,N-diethyl-3-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5-(1-Aminoethyl)-N,N-diethyl-3-methylpyridin-2-amine exerts its effects involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, forming stable complexes that prevent substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminoethyl)-N,N-diethylpyridin-2-amine
- 3-(1-Aminoethyl)-N,N-diethylpyridin-2-amine
- 2-(1-Aminoethyl)-N,N-diethylpyridin-3-amine
Uniqueness
5-(1-Aminoethyl)-N,N-diethyl-3-methylpyridin-2-amine is unique due to the specific positioning of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H21N3 |
|---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
5-(1-aminoethyl)-N,N-diethyl-3-methylpyridin-2-amine |
InChI |
InChI=1S/C12H21N3/c1-5-15(6-2)12-9(3)7-11(8-14-12)10(4)13/h7-8,10H,5-6,13H2,1-4H3 |
InChI Key |
HBZLUNJEIDPXSK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1C)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


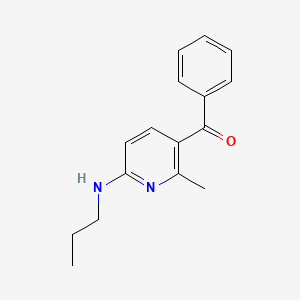
![Bicyclo[3.1.1]heptan-3-amine](/img/structure/B13007659.png)
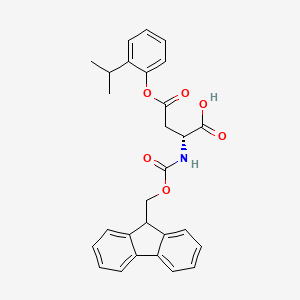
![2-Amino-N-(p-tolyl)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B13007685.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B13007698.png)
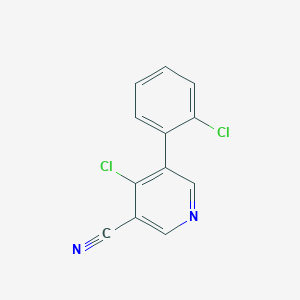
![2-[3-(Benzyloxy)cyclobutyl]ethan-1-ol](/img/structure/B13007716.png)

